N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-2-phenylbutanamide is a synthetic organic compound characterized by a phenylbutanamide backbone linked to a 5-acetylthiophen-2-yl ethyl group. The phenylbutanamide moiety contributes to lipophilicity, which could influence membrane permeability and bioavailability.
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-3-16(14-7-5-4-6-8-14)18(21)19-12-11-15-9-10-17(22-15)13(2)20/h4-10,16H,3,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYIFOVNSHYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC2=CC=C(S2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The choice of reagents and conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure and Aromatic Systems
- Target Compound : Combines a thiophene ring (electron-rich heterocycle) with a phenylbutanamide chain. The acetyl group on the thiophene may facilitate hydrogen bonding or serve as a metabolic site.
- H-Series Inhibitors (): Feature isoquinoline sulfonamide cores (e.g., H-7, H-8). These compounds prioritize sulfonamide and piperazine groups for kinase inhibition, contrasting with the target compound’s thiophene-acetamide system .
- NAT-1 and NAT-2 (): Incorporate thiazolidinone rings linked to nicotinamide. NAT-1’s methoxy group and NAT-2’s bulky di-tert-butyl substituents highlight substituent-driven activity modulation, differing from the acetylthiophene’s compact structure .
- Complex Butanamides (): Steroid-like molecules with tetrahydropyrimidinyl and dimethylphenoxy groups. Their multi-stereocentric design contrasts with the target compound’s simpler achiral structure, suggesting divergent biological targets (e.g., proteases vs. kinases) .
Functional Group Analysis
Pharmacological Implications
- Electron-Rich vs. However, sulfonamides in H-series compounds are critical for kinase active-site coordination .
- Stereochemical Complexity : compounds emphasize stereochemistry for target specificity (e.g., protease inhibition), a feature absent in the target compound, which may limit selectivity but simplify synthesis .
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylbutanamide is a compound that belongs to the thiophene family, characterized by its unique heterocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. Its IUPAC name is N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylbutanamide, and it has the molecular formula with a molecular weight of approximately 321.43 g/mol. The structure can be represented as follows:
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to exert its effects through the modulation of key signaling pathways involved in cell proliferation and survival.
Mechanisms of Action:
- Inhibition of Kinases: The compound may inhibit specific kinase activities, leading to reduced phosphorylation of target proteins involved in cell cycle regulation.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels can trigger apoptotic pathways in cancer cells.
- DNA Interaction: Preliminary studies suggest that the compound may intercalate with DNA, disrupting replication and transcription processes.
Case Studies
-
Study on Antimicrobial Activity:
A study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene compounds, including this compound, displayed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing efficacy. -
Anticancer Research:
In a clinical trial involving various cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through ROS-mediated pathways. This trial emphasized the potential for developing this compound into a therapeutic agent for breast cancer treatment.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other thiophene derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Suprofen | Anti-inflammatory | Nonsteroidal anti-inflammatory drug |
| Articaine | Local anesthetic | Dental application |
| N-(4-methylthiophen-3-carboxamide) | Antimicrobial | Contains carboxamide functionality |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
